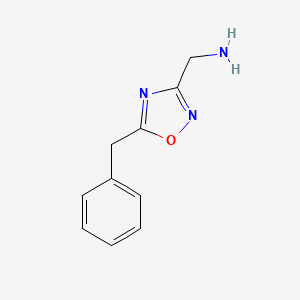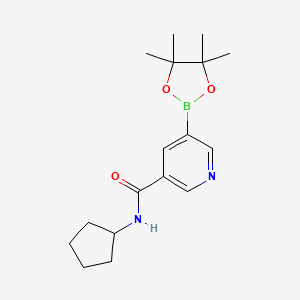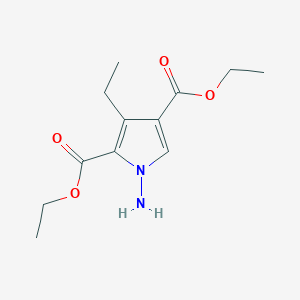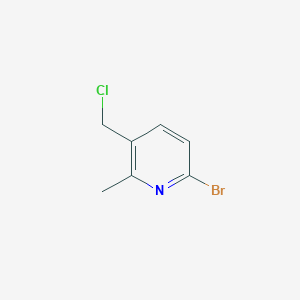
1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, such as 1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine, has been a topic of interest in medicinal chemistry . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The current compilation covers the synthesis of all regioisomeric forms taking representative examples .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered 1,2,4-oxadiazole ring attached to a benzyl group and a methanamine group. The 1,2,4-oxadiazole ring contains two nitrogen atoms, one oxygen atom, and two carbon atoms .
Chemical Reactions Analysis
1,2,4-Oxadiazole derivatives have been shown to exhibit a wide range of chemical reactions . These reactions are influenced by the electronic environment of the oxadiazole ring and the substituents attached to it . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
Applications De Recherche Scientifique
Synthesis and Biological Activity
A study by Ramazani et al. (2014) detailed the one-pot synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines and their evaluation for anti-tumor potential against several cancer cell lines. Compounds in this series showed comparable or superior cytotoxic activity against A549, HT29, and HT1080 cells compared to the reference drug doxorubicin (Ramazani et al., 2014).
Vishwanathan and Gurupadayya (2014) synthesized novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamines. This study aimed at exploring the chemical space around the oxadiazole moiety for potential pharmaceutical applications (Vishwanathan & Gurupadayya, 2014).
Iyer et al. (2016) conducted a study on the synthesis of 1,3,4-oxadiazoles as promising anticoagulant agents. These compounds showed significant increases in prothrombin time and clotting time, indicating potential for anticoagulant therapy (Iyer et al., 2016).
Clutterbuck et al. (2009) discovered a new class of neuroprotective voltage-dependent sodium channel modulators with significant neuroprotective activity in hippocampal slices, pointing towards potential applications in neurodegenerative diseases (Clutterbuck et al., 2009).
Antimicrobial and Antifungal Activity
Kapadiya et al. (2020) synthesized and characterized 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine derivatives for in vitro antibacterial and antifungal activities. Some compounds showed significant antimicrobial activity against tested microorganisms (Kapadiya et al., 2020).
Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid, highlighting the compounds' potential in materials science for protecting metals against corrosion (Ammal et al., 2018).
Mécanisme D'action
The mechanism of action of 1,2,4-oxadiazole derivatives is diverse and depends on the specific biological target . For example, 1,2,4-oxadiazoles have been shown to inhibit various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, contributing to their antiproliferative effects .
Propriétés
IUPAC Name |
(5-benzyl-1,2,4-oxadiazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-9-12-10(14-13-9)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGFXSHIPBNUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651005 | |
| Record name | 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959241-26-0 | |
| Record name | 5-(Phenylmethyl)-1,2,4-oxadiazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959241-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Bromo-phenyl)-oxazol-4-YL]-methanol](/img/structure/B1512538.png)
![[1-(2-Trifluoromethyl-phenyl)-cyclopropyl]-methanol](/img/structure/B1512539.png)







![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B1512596.png)



